4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound features a fused furan and pyridine ring system, which is significant in medicinal chemistry due to its potential biological activities. The presence of the amine group enhances its reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine can be classified as:
The synthesis of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine can be approached through several methods:
The molecular structure of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine can be described as follows:
The structural configuration includes:
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine is involved in various chemical reactions:
Technical details regarding these reactions depend on specific conditions such as solvent choice and temperature.
The mechanism of action for 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine primarily revolves around its interaction with biological targets:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine has several scientific uses:
Furo[2,3-b]pyridines represent a privileged class of fused heterocyclic scaffolds characterized by a furan ring annulated at the b-face of the pyridine nucleus. This bicyclic architecture confers remarkable physicochemical properties critical for drug design, including enhanced rigidity for precise target binding, improved metabolic stability compared to monocyclic analogs, and balanced lipophilicity-water solubility profiles for favorable pharmacokinetics [2] [9]. The structural topology allows for versatile interactions with biological targets through the pyridine nitrogen (hydrogen bond acceptor), the furan oxygen (weak hydrogen bond acceptor), and π-system (stacking interactions) [2] [7].
Recent drug discovery campaigns have leveraged these attributes to develop potent anticancer agents. For example, derivatives like 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine (CAS# 1542872-87-6) incorporate an electron-donating amino group at C5, which amplifies the scaffold's hydrogen-bonding capacity while the methyl substituent at C4 modulates steric and electronic properties [1] [4]. Such structural fine-tuning has yielded compounds with sub-micromolar activities against hepatocellular carcinoma (HCC), lung adenocarcinoma, and breast cancer cell lines – outperforming conventional chemotherapeutics in selectivity indices (SI > 2) [3] [7]. As pyridine-containing heterocycles dominate ≈33% of recent FDA-approved anticancer drugs, furo[2,3-b]pyridines present a synthetically accessible bioisostere for expanding chemical diversity in oncology pipelines [6].
Table 1: Biological Activities of Representative Furo[2,3-b]pyridine Derivatives
Compound Structure | Biological Activity | Potency (IC₅₀ or Ki) | Target/Pathway |
---|---|---|---|
5-Benzoyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | Antiproliferative | <0.016 μM | Hepatocellular carcinoma |
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | Acetylcholinesterase inhibition | Nanomolar range | Neurodegenerative disorders |
6-Cyano-2-methylfuro[2,3-b]pyridine | Calcium influx promotion | Not reported | Ion channel modulation |
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine | FAK inhibition (indirect evidence from analogs) | 50-55 nM | Focal adhesion kinase |
The strategic incorporation of an amino group at C5 of the furo[2,3-b]pyridine scaffold transforms it into a potent pharmacophore for disrupting enzymatic activity, particularly in oncology targets. This modification enables critical hydrogen bond donation to catalytic residues and chelation of active-site metals, while the fused system provides optimal spatial positioning deep within hydrophobic pockets [3] [7]. Recent studies demonstrate that amino-substituted variants like 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine (Molecular Formula: C₈H₁₀N₂O; MW: 150.18 g/mol) exhibit pronounced activity against focal adhesion kinase (FAK) – a non-receptor tyrosine kinase overexpressed in aggressive tumors [3] [7].
FAK inhibition occurs through competitive binding at the ATP pocket, where the pyridine nitrogen coordinates with the kinase's hinge region, the furan oxygen stabilizes adjacent hydrophobic residues, and the C5-amino group forms bidentate hydrogen bonds with Cys502 and Glu500 – key residues governing FAK's auto-phosphorylation at Y397 [7]. Molecular docking of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine analogs (e.g., compound 4c) reveals binding affinities (ΔG = -9.8 kcal/mol) correlating with low nanomolar enzymatic IC₅₀ values (50.98 nM) and potent anti-proliferative effects in HUH-7, A549, and MCF-7 cells (IC₅₀: 0.18–1.74 μM) [3] [7]. Beyond FAK, amino-furopyridines inhibit:
Table 2: Enzymatic Inhibition by Amino-Furo[2,3-b]pyridines
Enzyme Target | Inhibitor Structure | IC₅₀/Inhibition Constant | Biological Consequence |
---|---|---|---|
Focal Adhesion Kinase (FAK) | Thieno/furo[2,3-b]pyridine-pyrazine hybrids | 50.98 - 54.96 nM | G1 cell cycle arrest, caspase-3 activation |
Acetylcholinesterase (AChE) | Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | Nanomolar range | Enhanced neurotransmission |
HIV-1 Reverse Transcriptase | 5-Substituted furo[2,3-b]pyridin-3-amines | Low micromolar | Viral replication suppression |
α-Glucosidase | 4-Arylaminofuro[2,3-b]pyridines | 2.8 - 8.3 μM | Antidiabetic activity |
Synthetic access to these bioactive amines relies on strategies like:
Table 3: Synthetic Routes to Amino-Furo[2,3-b]pyridines
Method | Starting Materials | Conditions | Yield Range | Advantages |
---|---|---|---|---|
Thorpe-Ziegler Cyclization | 2-Thioxo-1,2-dihydropyridine-3-carbonitrile + Phenacyl bromides | K₂CO₃, DMF, 80°C | 60-85% | Functional group tolerance |
Pd-Catalyzed Amination | Halogenated furo[2,3-b]pyridines + Amines | Pd₂(dba)₃, XantPhos, Cs₂CO₃, dioxane | 45-92% | Late-stage diversification |
I₂-Mediated Tandem Cyclization | Simple enaminones | I₂ (1.2 eq), DMSO, 100°C | 70-88% | Single-step, atom-economical |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: